molecular formula C5H9NO4 B15228829 4-(N-Hydroxyformamido)Butanoic Acid

4-(N-Hydroxyformamido)Butanoic Acid

Cat. No.: B15228829
M. Wt: 147.13 g/mol
InChI Key: WAGCDGWBFOVGPN-UHFFFAOYSA-N
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Description

4-(N-Hydroxyformamido)Butanoic Acid is an organic compound with the molecular formula C5H9NO4. It is known for its unique structure, which includes a hydroxyformamido group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Hydroxyformamido)Butanoic Acid typically involves the reaction of butanoic acid derivatives with formylhydroxylamine. One common method includes the use of butanoic acid and formylhydroxylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(N-Hydroxyformamido)Butanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-(N-Hydroxyformamido)Butanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-Hydroxyformamido)Butanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyformamido group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-Hydroxyformamido)Butanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

4-[formyl(hydroxy)amino]butanoic acid

InChI

InChI=1S/C5H9NO4/c7-4-6(10)3-1-2-5(8)9/h4,10H,1-3H2,(H,8,9)

InChI Key

WAGCDGWBFOVGPN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CN(C=O)O

Origin of Product

United States

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